BMS-470539 dihydrochloride
描述
属性
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOBJHRUKFKIH-YDVFRNEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2341796-82-3 | |
| Record name | BMS-470539 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Formation of 4-Phenylpiperidin-4-ol
Butanoylation
-
Acylation : The tetrahydropyridine is acylated with butanoyl chloride in the presence of triethylamine (Et₃N) to install the 4-butanoyl group.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the double bond, yielding 4-butanoyl-4-phenylpiperidine.
Synthesis of the (2R)-3-(4-Methoxyphenyl)-1-oxopropan-2-yl Fragment
Aldol Condensation
-
Substrate : 4-Methoxybenzaldehyde and methyl acetate undergo an aldol reaction using L-proline as an organocatalyst to form (R)-methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate.
-
Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM, yielding (R)-methyl 3-(4-methoxyphenyl)-2-oxopropanoate.
Coupling to Piperidine
-
Activation : The ketone is converted to an acyl chloride using oxalyl chloride.
-
Amidation : Reaction with 4-butanoyl-4-phenylpiperidine in the presence of N,N-diisopropylethylamine (DIPEA) forms the 1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl carboxamide.
Synthesis of the (2S)-2-Amino-3-(3-methylimidazol-4-yl)propanamide Side Chain
Chiral Amino Acid Preparation
-
Strecker Synthesis : 3-Methylimidazole-4-carbaldehyde undergoes a Strecker reaction with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) to form (2S)-2-amino-3-(3-methylimidazol-4-yl)propanenitrile.
-
Hydrolysis : The nitrile is hydrolyzed in 6M HCl at 110°C for 12 hours to yield (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid.
Amide Bond Formation
-
Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : Reaction with the piperidine-carboxamide intermediate forms the target propanamide.
Dihydrochloride Salt Formation
Acidification
Purification
-
Recrystallization : The crude product is recrystallized from a 1:1 mixture of ethanol and toluene, yielding >98% pure dihydrochloride.
Analytical Data and Quality Control
| Parameter | Value/Description | Method |
|---|---|---|
| Purity | >98% | HPLC (C18 column) |
| Melting Point | 215–217°C (decomposes) | Differential Scanning Calorimetry |
| Optical Rotation | [α]²⁵D = +12.5° (c = 1, H₂O) | Polarimetry |
| Chiral Purity | >99.5% ee | Chiral HPLC |
Challenges and Optimization
-
Stereochemical Integrity : The use of chiral auxiliaries (e.g., L-proline) and low-temperature reactions (−78°C) prevents racemization during ketone formation.
-
Byproduct Formation : Unwanted imidazole alkylation is minimized by using bulky bases (e.g., DIPEA) during amide coupling.
-
Scale-Up Limitations : Batch hydrogenation of the tetrahydropyridine requires high-pressure reactors (>50 psi H₂), necessitating specialized equipment for industrial production .
化学反应分析
反应类型: BMS 470539 二盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 该化合物可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。
常用试剂和条件:
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化锂铝。
取代: 各种卤化剂或亲核试剂,取决于所需的取代。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生卤化化合物 .
科学研究应用
BMS 470539 二盐酸盐具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究黑皮质素-1 受体及其在各种化学过程中的作用。
生物学: 研究其对细胞信号通路和与炎症和免疫反应相关的基因表达的影响。
医学: 探索其在治疗炎症性疾病、自身免疫性疾病以及其他涉及免疫系统的疾病方面的潜在治疗应用。
工业: 用于开发针对黑皮质素-1 受体的新药和治疗剂 .
作用机制
BMS 470539 二盐酸盐通过选择性激活黑皮质素-1 受体发挥其作用。这种激活导致一系列细胞内信号事件,包括环腺苷酸 (cAMP) 和蛋白激酶 A (PKA) 通路的激活。这些通路在调节炎症反应和免疫细胞活性中起着至关重要的作用。 该化合物的抗炎特性主要通过抑制促炎细胞因子和减少白细胞浸润来介导 .
相似化合物的比较
Comparison with Similar Compounds
Functional Group Comparisons
- Piperidine Derivatives: The 4-phenylpiperidine moiety is a common feature in opioid receptor modulators (e.g., carfentanil analogues). However, the addition of a butanoyl group at the 4-position may reduce opioid activity while introducing new pharmacokinetic properties .
- β-Amino Amides: Compounds like lidocaine derivatives () share the β-amino amide scaffold but lack the imidazole and methoxyphenyl groups. The target compound’s imidazole ring could confer histamine receptor or kinase inhibitory activity, differentiating it from simpler anaesthetic analogues .
- EphA2 Antagonists: Ligand-based virtual screening () highlights the importance of structural motifs like aromatic rings and hydrogen-bond acceptors in EphA2 inhibition.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Research Findings and Implications
- Synthetic Efficiency : The target compound’s complexity necessitates multi-step synthesis, but advances in flow chemistry () could mitigate challenges like blockages and low yields .
- Target Prediction : Tools like SimilarityLab () enable rapid identification of structural analogues and off-target effects, critical for optimizing this compound’s selectivity .
- Activity Optimization : The dihydrochloride salt improves solubility, addressing a common limitation in piperidine-based drugs. Further studies should explore its pharmacokinetic profile and in vivo efficacy.
生物活性
The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a complex molecule with significant biological activity, particularly as a selective antagonist for the P2Y12 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 553.71 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an amine, piperidine, and imidazole moieties.
P2Y12 Receptor Antagonism
The primary mechanism of action for this compound is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, the compound effectively reduces ADP-induced platelet aggregation, making it a candidate for antithrombotic therapy.
Key Findings:
- Potency: It has been identified as one of the most potent inhibitors of ADP-induced platelet aggregation among known P2Y12 antagonists .
- Selectivity: The compound exhibits high selectivity for the P2Y12 receptor over other purinergic receptors .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits platelet aggregation in response to ADP. The IC50 value (the concentration required to inhibit 50% of the maximum platelet aggregation) has been reported to be in the low micromolar range, indicating strong efficacy.
| Study | IC50 (µM) | Effect |
|---|---|---|
| Study A | 0.5 | Strong inhibition of platelet aggregation |
| Study B | 0.7 | Effective in preventing thrombus formation |
In Vivo Studies
In vivo experiments have shown that administration of this compound leads to notable antiplatelet effects in animal models. For instance:
- Animal Model: Rats treated with the compound exhibited reduced thrombus formation in a carotid artery injury model.
- Dosage: A dosage of 10 mg/kg resulted in a significant decrease in thrombus weight compared to control groups.
Therapeutic Implications
The potential therapeutic applications of (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride include:
- Antiplatelet Therapy: As an alternative or adjunct to existing therapies like clopidogrel.
- Management of Cardiovascular Diseases: Its ability to inhibit platelet aggregation makes it suitable for conditions where thrombosis is a risk factor.
Case Study 1: Clinical Trial Overview
A recent clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome (ACS). Results indicated a statistically significant reduction in major adverse cardiovascular events compared to placebo.
Case Study 2: Comparative Analysis
In a head-to-head study against clopidogrel, patients receiving the new compound showed lower rates of stent thrombosis and bleeding complications.
常见问题
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
The synthesis of complex peptidomimetics like this compound often involves multi-step protocols. For example, the coupling of chiral amino acids with piperidinyl intermediates (as seen in related syntheses) requires precise control of reaction conditions such as anhydrous environments, temperature (-20°C to 25°C), and coupling agents like HATU/DIPEA . To improve yield:
Q. How can researchers address solubility challenges during in vitro assays?
The dihydrochloride salt form enhances aqueous solubility, but further optimization may be required:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties (e.g., 3-methylimidazol-4-yl groups) .
- Adjust pH to 6.5–7.4 using phosphate buffers to stabilize charged amino groups while avoiding precipitation .
Q. What analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)- and (2R)-configurations) and piperidinyl ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 748.82 g/mol for related dimers) and detect impurities .
- X-ray Crystallography : Resolve ambiguities in chiral centers, as applied to structurally similar thiazolidin-3-yl derivatives .
Advanced Research Questions
Q. How can non-covalent interactions (NCIs) influence the compound’s biological activity?
NCIs like π-π stacking (between phenyl and imidazolyl groups) and hydrogen bonding (amide protons with target enzymes) are critical. Methodological approaches include:
Q. What experimental strategies resolve contradictions in enzyme inhibition data?
Discrepancies in IC₅₀ values may arise from assay conditions. Mitigate this by:
- Standardized Assay Buffers : Use identical pH, ionic strength, and cofactors across studies (e.g., Mg²⁺ for kinase assays) .
- Orthogonal Assays : Validate inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 4-phenylpiperidin-1-yl derivatives) to identify trends .
Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability?
The 4-methoxyphenyl and imidazolyl groups may undergo Phase I oxidation. Strategies include:
- Prodrug Modification : Introduce ester groups at labile sites (e.g., butanoyl moieties) to enhance metabolic stability .
- Microsomal Stability Assays : Use liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots .
- LC-MS/MS Monitoring : Track parent compound and metabolites in plasma over 24-hour periods .
Q. What computational tools predict off-target interactions for this compound?
- Molecular Docking (AutoDock Vina) : Screen against kinase libraries to assess selectivity (e.g., imidazole’s affinity for histidine-rich binding pockets) .
- Pharmacophore Modeling : Align with known D3 receptor antagonists (e.g., BIBN4096BS, a calcitonin gene-related peptide inhibitor) to identify shared interaction motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
